![molecular formula C13H13NO4S B4751337 5-[(5-hydroxy-3-pyridinyl)methyl]-2-methylbenzenesulfonic acid](/img/structure/B4751337.png)
5-[(5-hydroxy-3-pyridinyl)methyl]-2-methylbenzenesulfonic acid
説明
5-[(5-hydroxy-3-pyridinyl)methyl]-2-methylbenzenesulfonic acid, commonly known as PMSF, is a serine protease inhibitor that has been widely used in biochemical and molecular biology research. PMSF is a small molecule that can inhibit serine proteases irreversibly by covalently modifying the active site serine residue.
作用機序
PMSF irreversibly inhibits serine proteases by covalently modifying the active site serine residue. The sulfonyl group of PMSF reacts with the hydroxyl group of the serine residue, forming a stable covalent bond and blocking the enzyme's activity. PMSF is a specific inhibitor of serine proteases and does not affect other types of proteases.
Biochemical and Physiological Effects:
PMSF has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that PMSF can inhibit the activity of serine proteases in a dose-dependent manner. PMSF has also been shown to inhibit the activation of blood coagulation factors and prevent the formation of blood clots. In vivo studies have demonstrated that PMSF can reduce inflammation and protect against tissue damage in animal models of disease.
実験室実験の利点と制限
PMSF has several advantages as a serine protease inhibitor. It is relatively inexpensive and easy to synthesize, making it accessible to researchers on a tight budget. PMSF is also specific for serine proteases, allowing researchers to selectively inhibit these enzymes without affecting other types of proteases. However, PMSF has some limitations as well. It is not effective against all serine proteases and may require higher concentrations to achieve complete inhibition. PMSF can also be toxic to cells at high concentrations, making it important to carefully titrate the inhibitor in experiments.
将来の方向性
There are several future directions for research on PMSF. One area of interest is the development of more potent and selective serine protease inhibitors based on the structure of PMSF. Another area of interest is the study of the physiological roles of serine proteases and their inhibitors in health and disease. PMSF and other serine protease inhibitors may have therapeutic potential for a variety of conditions, including inflammation, thrombosis, and cancer. Further research is needed to fully understand the mechanisms of action and potential clinical applications of these inhibitors.
Conclusion:
In conclusion, PMSF is a useful serine protease inhibitor that has been widely used in biochemical and molecular biology research. Its synthesis is relatively straightforward, and it has several advantages as a research tool. PMSF irreversibly inhibits serine proteases by covalently modifying the active site serine residue, and it has been shown to have a variety of biochemical and physiological effects. While PMSF has some limitations, it remains a valuable tool for researchers studying serine proteases and their inhibitors. Future research on PMSF and other serine protease inhibitors may lead to new therapeutic strategies for a variety of diseases.
科学的研究の応用
PMSF has been widely used as a serine protease inhibitor in biochemical and molecular biology research. Serine proteases are involved in a wide range of physiological processes, including blood coagulation, digestion, and inflammation. PMSF can inhibit a variety of serine proteases, including trypsin, chymotrypsin, and thrombin, making it a useful tool in the study of these enzymes.
特性
IUPAC Name |
5-[(5-hydroxypyridin-3-yl)methyl]-2-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-9-2-3-10(6-13(9)19(16,17)18)4-11-5-12(15)8-14-7-11/h2-3,5-8,15H,4H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGZPWOHNSNBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC(=CN=C2)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Hydroxypyridin-3-yl)methyl]-2-methylbenzenesulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



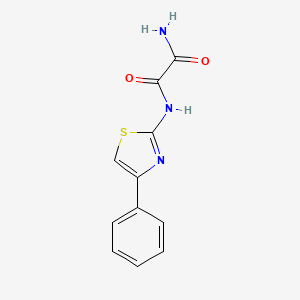
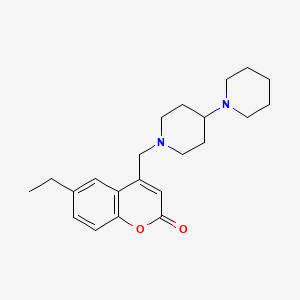
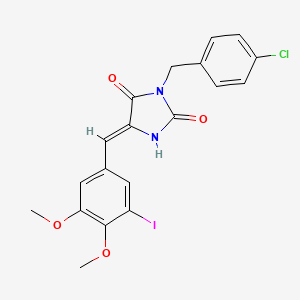
![3-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4751290.png)
![4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4751298.png)
![[(2-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4751301.png)
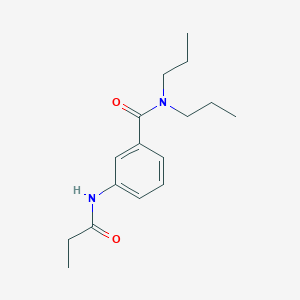
![2-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4751311.png)

![3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid](/img/structure/B4751336.png)
![ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4751340.png)
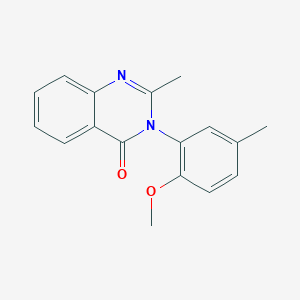
![N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4751352.png)
![2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B4751359.png)